The synthesis of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple reaction steps:
This multi-step synthesis requires careful control of reaction conditions to optimize yields and purity .
The molecular structure of 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea can be represented using various chemical notation systems:
InChI=1S/C23H26N4O5/c28-20-5-2-9-27(20)19-4-1-3-18(13-19)25-22(30)21(29)24-14-16-6-10-26(11-7-16)23(31)17-8-12-32-15-17/h1,3-4,8,12-13,15-16H,2,5-7,9-11,14H2,(H,24,29)(H,25,30) .The structure features a piperidine ring connected to a furan carbonyl moiety and a methoxyphenethyl group. The arrangement of these functional groups contributes to its biological activity.
The compound can undergo various chemical reactions:
These reactions can be facilitated using common reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction.
The mechanism of action for 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is primarily based on its interaction with biological targets:
While detailed solubility data is not readily available for this compound, general properties include:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O5 |
| Molecular Weight | 438.484 g/mol |
| Physical State | Solid (assumed) |
| Solubility | Not available |
These properties are crucial for understanding its behavior in different environments and potential applications .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4